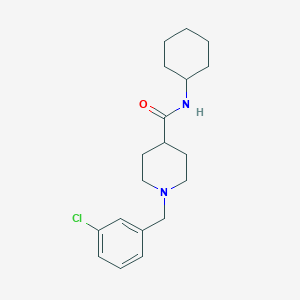![molecular formula C17H27NO2 B5158981 {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has been studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol is not fully understood, but it is believed to act on multiple targets in the brain and body. {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to have a variety of biochemical and physiological effects. In animal studies, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has also been shown to increase levels of glutathione, an antioxidant that helps protect cells from oxidative damage. Additionally, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to decrease levels of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol in lab experiments is that it has been shown to have low toxicity and few side effects in animal studies. This makes it a potentially useful tool for studying the effects of neurotransmitter modulation and neuroprotection. However, one limitation of using {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol is that it is a relatively new compound and there is still much to be learned about its mechanism of action and potential applications.
未来方向
There are several future directions for research on {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol and its effects on neurotransmitter systems and other physiological processes.
合成方法
{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol can be synthesized using a multi-step process that involves the reaction of 4-methyl-1-piperidine with 4-bromobutyl phenyl ether, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol is then deprotected with trifluoroacetic acid to yield the final product, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol.
科学研究应用
{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to inhibit the growth of certain cancer cell lines and may have potential as an anticancer agent. In drug addiction research, {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
[2-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-8-11-18(12-9-15)10-4-5-13-20-17-7-3-2-6-16(17)14-19/h2-3,6-7,15,19H,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYZCNBGUVRUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5158932.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)

![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)